Tubulin polymerization-IN-37

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tubulin polymerization-IN-37 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound can disrupt cell division, making it a valuable compound in cancer research and treatment .

Méthodes De Préparation

The synthesis of Tubulin polymerization-IN-37 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of key intermediates that are then converted into the final product through specific chemical transformations .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Tubulin polymerization-IN-37 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Tubulin polymerization-IN-37 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors of this process. In biology, it is used to investigate the role of tubulin in cellular processes and to study the effects of tubulin inhibition on cell division and growth. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as it can inhibit the proliferation of cancer cells by disrupting their ability to divide .

Mécanisme D'action

The mechanism of action of Tubulin polymerization-IN-37 involves its binding to the colchicine site of tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By preventing the formation of microtubules, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Tubulin polymerization-IN-37 is similar to other tubulin polymerization inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4. it has unique properties that make it distinct from these compounds. For example, this compound has a different binding affinity and specificity for the colchicine site on tubulin, which can result in different biological effects and therapeutic potential .

Similar compounds include:

- Colchicine

- Vinca alkaloids

- Combretastatin A-4

- Maytansine

- Pironetin

These compounds also inhibit tubulin polymerization but may have different mechanisms of action, binding sites, and therapeutic applications .

Activité Biologique

Tubulin polymerization-IN-37 is a synthetic compound designed to inhibit tubulin polymerization, a critical process in cell division and cytoskeletal dynamics. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.

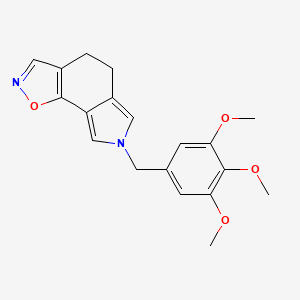

- Molecular Formula : C₁₉H₂₀N₂O₄

- Molecular Weight : 340.37 g/mol

- CAS Number : 2011784-92-0

This compound functions primarily as a tubulin polymerization inhibitor . It binds to the colchicine site of tubulin, thereby preventing the assembly of microtubules. This inhibition leads to significant alterations in cellular processes, particularly affecting the mitotic spindle formation during cell division.

In vitro Studies

-

Cell Proliferation Inhibition :

- This compound has shown potent inhibitory effects on various lymphoma cell lines, demonstrating IC50 values ranging from 0.07 μM to 0.12 μM for VL51, MINO, HBL1, and SU-DHL-10 cells when treated for 72 hours .

- At a concentration of 1 μM, it inhibited cell proliferation to varying extents across different cell lines: VL51 (28.1%), MINO (8.6%), HBL1 (7.3%), and SU-DHL-10 (13.8%) .

- Induction of Apoptosis :

- Colchicine Binding Inhibition :

Case Studies

A study evaluated the effects of this compound on the human lymphoma cell line VL51 and observed significant G2/M phase arrest and increased apoptosis markers such as caspase activation .

Data Table

| Cell Line | IC50 (μM) | Proliferation Inhibition (%) at 1 μM | Apoptosis Induction |

|---|---|---|---|

| VL51 | 0.12 | 28.1 | Yes |

| MINO | 0.07 | 8.6 | Yes |

| HBL1 | 0.08 | 7.3 | Yes |

| SU-DHL-10 | 0.07 | 13.8 | Yes |

Propriétés

Formule moléculaire |

C19H20N2O4 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

7-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |

InChI |

InChI=1S/C19H20N2O4/c1-22-16-6-12(7-17(23-2)19(16)24-3)9-21-10-14-5-4-13-8-20-25-18(13)15(14)11-21/h6-8,10-11H,4-5,9H2,1-3H3 |

Clé InChI |

YDAVKJAPXRUIHD-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)CN2C=C3CCC4=C(C3=C2)ON=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.